molecular formula C15H10Br2O B14560729 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- CAS No. 61765-35-3

9H-Fluoren-9-one, 2,7-bis(bromomethyl)-

Cat. No.: B14560729
CAS No.: 61765-35-3
M. Wt: 366.05 g/mol
InChI Key: JZVOMKAFSZDBJH-UHFFFAOYSA-N
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Description

9H-Fluoren-9-one, 2,7-bis(bromomethyl)- is a fluorenone derivative functionalized with bromomethyl (-CH₂Br) groups at the 2 and 7 positions of its aromatic core. The fluorenone scaffold, characterized by a ketone group at the 9-position, provides a rigid, planar structure conducive to π-conjugation, making it valuable in materials science. The bromomethyl substituents serve as reactive handles for further chemical modifications, such as nucleophilic substitutions or cross-coupling reactions, enabling the synthesis of polymers, small-molecule semiconductors, and intermediates for optoelectronic applications .

Properties

CAS No.

61765-35-3

Molecular Formula

C15H10Br2O

Molecular Weight

366.05 g/mol

IUPAC Name

2,7-bis(bromomethyl)fluoren-9-one

InChI

InChI=1S/C15H10Br2O/c16-7-9-1-3-11-12-4-2-10(8-17)6-14(12)15(18)13(11)5-9/h1-6H,7-8H2

InChI Key

JZVOMKAFSZDBJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CBr)C(=O)C3=C2C=CC(=C3)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- typically involves the bromination of 9H-fluoren-9-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods: While specific industrial production methods for 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions: 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorenone derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, fluorenone derivatives have been studied for their potential biological activities, including anticancer, antimicrobial, and antiviral properties. The bromomethyl groups in 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- make it a valuable intermediate for the synthesis of biologically active compounds .

Industry: In the industrial sector, 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- is used in the production of advanced materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- is primarily related to its ability to undergo substitution reactions. The bromomethyl groups act as reactive sites for nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of various derivatives with specific biological or chemical properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Synthesis Method Key Properties/Applications References
9H-Fluoren-9-one, 2,7-bis(bromomethyl)- Bromomethyl (-CH₂Br) Bromination of diaminos via CBr₄/TPP Intermediate for HTMs, cross-coupling
2,7-Bis(di-p-tolylamino)-9H-fluoren-9-one Bis(di-p-tolylamino) (-NAr₂) Ullmann-type coupling Hole-transporting material (HTM) for PSCs (PCE: 21.31%)
2,7-Bis(pyridin-3-ylethynyl)-fluoren-9-one Ethynylpyridine Sonogashira coupling Luminescent materials, polypyridyl donors
Tilorone (2,7-bis[2-(diethylamino)ethoxy]) Bis(diethylaminoethoxy) Etherification Antiviral agent, immunomodulator
2,7-Bis(1-piperidinylsulfonyl)-9H-fluoren-9-one oxime Bis(piperidinylsulfonyl) + oxime Sulfonylation and oximation Kinase inhibitor, chemotherapeutic
2,7-Bis(acridinyl)-9H-fluoren-9-one (27DACRFT) Bis(acridine) Buchwald-Hartwig amination Orange TADF material (EQE: 8.9%)

Electronic and Photophysical Properties

Table 2: Photophysical and Electronic Comparisons

Compound Type Absorption/Emission (nm) Quantum Yield (Φ) Key Findings References
Ethynyl-carbazole derivatives (FT-CAA-C6) 400 (Abs), 525–550 (Em) <0.20 Low Φ enhances two-photon absorption
Acridinyl-TADF (27DACRFT) 450 (Abs), 580 (Em) 0.35 High EQE (8.9%) in OLEDs
Thienyl derivatives () N/A N/A Enhanced charge transport in organic electronics
  • Bromomethyl Groups : Electron-withdrawing bromine atoms reduce the HOMO-LUMO gap, enhancing electron mobility in HTMs .
  • Acridinyl Donors: Bulky acridine groups improve thermal stability and reduce singlet-triplet energy gaps (ΔEₛₜ), critical for TADF efficiency .
  • Ethynyl Linkers : Ethynyl spacers extend conjugation, red-shifting absorption/emission for optoelectronic applications .

Q & A

Q. What are the common synthetic routes for 2,7-bis(bromomethyl)-9H-fluoren-9-one, and how can its purity be verified?

The compound is typically synthesized via bromination of fluorenone derivatives or cross-coupling reactions. For example, Sonogashira coupling has been employed to introduce alkynyl groups to the fluorenone core . Purity verification involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). Single-crystal X-ray diffraction (XRD) is also critical for structural confirmation .

Q. What spectroscopic techniques are employed to confirm the structure of 2,7-bis(bromomethyl)-9H-fluoren-9-one?

Key techniques include:

  • XRD : Resolves crystal structure and substitution patterns .
  • Photoluminescence (PL) spectroscopy : Analyzes emission properties and excited-state behavior .
  • FTIR and MS : Validate functional groups and molecular weight . Computational methods, such as density functional theory (DFT), may supplement experimental data to predict electronic properties .

Q. What are the key considerations for handling 2,7-bis(bromomethyl)-9H-fluoren-9-one in laboratory settings?

Safety data sheets (SDS) recommend using personal protective equipment (PPE), proper ventilation, and avoiding direct contact due to potential hazards classified under CLP regulations . Storage should be in airtight containers, away from oxidizers, and under inert conditions to prevent degradation .

Advanced Research Questions

Q. How does the substitution pattern (2,7 vs. 3,6) in fluorenone derivatives influence their TADF properties in OLEDs?

The 2,7-substitution pattern creates a donor-acceptor-donor (D-A-D) architecture, which reduces singlet-triplet energy splitting (ΔEST) to <0.1 eV, enabling efficient reverse intersystem crossing (RISC) for thermally activated delayed fluorescence (TADF). In contrast, 3,6-substitution (e.g., 36DACRFT) exhibits better triplet exciton utilization, achieving external quantum efficiencies (EQE) up to 8.9% in OLEDs due to reduced efficiency roll-off .

Q. What strategies can mitigate efficiency roll-off in OLEDs using 2,7-bis(bromomethyl)-9H-fluoren-9-one-based TADF materials?

Efficiency roll-off arises from triplet-triplet annihilation (TTA) and singlet-polaron annihilation (SPA). Strategies include:

  • Optimizing molecular geometry : Reducing excited-state structural relaxation minimizes non-radiative decay .
  • Doping techniques : Balancing exciton concentration in the emissive layer .
  • Enhancing triplet harvesting : Configurational tuning (e.g., steric hindrance) improves triplet exciton utilization .

Q. How can computational modeling aid in designing fluorenone derivatives with desired photophysical properties?

Time-dependent DFT (TD-DFT) predicts excited-state geometries, ΔEST, and charge-transfer characteristics. For instance, simulations of 27DACRFT and 36DACRFT isomers revealed distinct frontier molecular orbital distributions, guiding the design of low-ΔEST materials . Molecular dynamics (MD) simulations further assess aggregation effects in solid-state devices .

Q. How does bromomethyl functionalization impact the solubility and reactivity of 9H-fluoren-9-one derivatives in subsequent reactions?

Bromomethyl groups enhance electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) for functionalization. However, the electron-withdrawing nature of bromine may reduce solubility in polar solvents. Co-functionalization with hydrophilic groups (e.g., glycosylation) improves solubility for biological applications .

Q. What role does the fluorenone core play in the DNA-intercalating properties of tilorone analogs?

The planar fluorenone core facilitates DNA intercalation, enhancing immunomodulatory activity. Tilorone analogs (e.g., glycosylated derivatives) show improved interferon (IFN) induction and antiviral properties, attributed to the fluorenone scaffold’s ability to stabilize DNA interactions .

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